molecular formula C9H9BrFNO2 B2689219 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid CAS No. 299441-23-9

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid

Cat. No.: B2689219
CAS No.: 299441-23-9
M. Wt: 262.078
InChI Key: QHKWNVXSQJZRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes both bromine and fluorine atoms attached to a phenyl ring, making it a valuable compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could result in various halogenated products .

Scientific Research Applications

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid
  • 3-Amino-3-(5-bromo-2-chlorophenyl)propanoic acid
  • 3-Amino-3-(5-iodo-2-fluorophenyl)propanoic acid

Uniqueness

3-Amino-3-(5-bromo-2-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable tool for research .

Properties

IUPAC Name

3-amino-3-(5-bromo-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKWNVXSQJZRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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